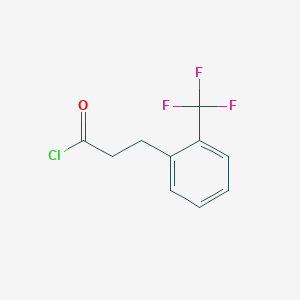

2-(Trifluoromethyl)benzenepropanoyl Chloride

描述

属性

分子式 |

C10H8ClF3O |

|---|---|

分子量 |

236.62 g/mol |

IUPAC 名称 |

3-[2-(trifluoromethyl)phenyl]propanoyl chloride |

InChI |

InChI=1S/C10H8ClF3O/c11-9(15)6-5-7-3-1-2-4-8(7)10(12,13)14/h1-4H,5-6H2 |

InChI 键 |

SEBRUEXJXJWXFW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)CCC(=O)Cl)C(F)(F)F |

产品来源 |

United States |

准备方法

Reaction Mechanism and Reagent Selection

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine. Thionyl chloride (SOCl₂) is the reagent of choice due to its efficiency and byproduct volatility (SO₂ and HCl). The mechanism involves:

Optimized Reaction Conditions

Key parameters from patent CN103739500B include:

- Solvent : Toluene (100 mL per 20 g of acid) for optimal solubility and side-product management.

- Temperature : 80–90°C, balancing reaction rate and reagent decomposition.

- Time : 2–3 hours, ensuring complete conversion.

- Workup : Removal of excess SOCl₂ and solvent under reduced pressure yields the acyl chloride as a crude oil, typically >95% pure by HPLC.

Table 1: Reaction Conditions for Thionyl Chloride Method

| Parameter | Optimal Range |

|---|---|

| Solvent | Toluene |

| Temperature | 80–90°C |

| Reaction Time | 2–3 h |

| Molar Ratio (Acid:SOCl₂) | 1:1.5–2.0 |

Alternative Chlorination Strategies

While thionyl chloride dominates industrial applications, other reagents offer niche advantages.

Oxalyl Chloride [(COCl)₂]

Oxalyl chloride provides milder conditions, suitable for acid-sensitive substrates. The reaction, conducted in dichloromethane at 25–40°C, generates CO and CO₂ as gases, simplifying purification. However, higher cost and slower kinetics limit scalability.

Phosphorus Pentachloride (PCl₅)

PCl₅ is effective but generates viscous phosphoric acid byproducts, complicating isolation. Its use is restricted to small-scale syntheses requiring anhydrous conditions.

Industrial-Scale Considerations

Solvent Selection and Recovery

Toluene is preferred for its low polarity and ease of distillation. Patent CN103739500B highlights solvent recycling through fractional distillation, reducing waste and cost.

Byproduct Management

Gaseous HCl and SO₂ require scrubbing systems to meet environmental regulations. Continuous-flow reactors minimize exposure risks and improve yield consistency.

Analytical Characterization

Critical quality control metrics include:

- Purity : HPLC with UV detection (λ = 210 nm) confirms >97% purity.

- Spectroscopy : ¹⁹F NMR (δ = -58 to -62 ppm for CF₃) and IR (C=O stretch at 1800 cm⁻¹) validate structure.

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

Acyl chlorides are prone to hydrolysis. Strict anhydrous conditions (N₂ atmosphere) and molecular sieves ensure stability during storage.

Isomer Formation

Competing chlorination at alternate positions is mitigated by electron-withdrawing effects of the trifluoromethyl group, which direct substitution to the para position.

Emerging Methodologies

Catalytic Chlorination

Recent advances propose FeCl₃ or AlCl₃ as catalysts to reduce SOCl₂ stoichiometry. Example 1 in patent CA2133612A1 demonstrates FeCl₃-mediated chlorination in 1,2-dichloroethane, achieving 93% conversion.

Flow Chemistry

Microreactor systems enhance heat transfer and mixing, enabling safer handling of exothermic chlorinations. Preliminary data suggest 20% faster reaction times compared to batch processes.

化学反应分析

Types of Reactions

2-(Trifluoromethyl)benzenepropanoyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The trifluoromethyl group can be oxidized under specific conditions to form different products.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of corresponding acids, alcohols, or other functionalized compounds .

科学研究应用

2-(Trifluoromethyl)benzenepropanoyl Chloride has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive nature.

Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism by which 2-(Trifluoromethyl)benzenepropanoyl Chloride exerts its effects involves the formation of reactive intermediates during chemical reactions. The trifluoromethyl group is highly electron-withdrawing, which influences the reactivity of the compound. This group can stabilize negative charges on intermediates, making certain reactions more favorable. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .

相似化合物的比较

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

2-Methyl-2-phenylpropanoyl Chloride (CAS: N/A; Molecular Formula: C₁₀H₁₁ClO): Lacks fluorine substituents, reducing electron-withdrawing effects and lipophilicity .

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoyl Chloride (CAS: N/A; Molecular Formula: C₁₁H₇ClF₆O): Features two -CF₃ groups, increasing steric hindrance and hydrophobicity .

2-Chloro-5-(trifluoromethoxy)benzoyl Chloride (CAS: 1261731-24-1; Molecular Formula: C₈H₃Cl₂F₃O₂): Contains a trifluoromethoxy (-OCF₃) group, altering electronic distribution and reactivity .

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl Chloride (CAS: N/A; Molecular Formula: C₉H₁₁Cl₃O): Cyclopropane ring and dichloroethenyl group confer distinct conformational rigidity .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| 2-(Trifluoromethyl)benzenepropanoyl Chloride | 236.62 | 3.1 | 210–215 | -CF₃, acyl chloride |

| 2-Methyl-2-phenylpropanoyl Chloride | ~182.65 | 2.3 | 185–190 | Phenyl, methyl |

| 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoyl Chloride | 304.5 | 4.8 | 240–245 | Two -CF₃ groups |

| 2-Chloro-5-(trifluoromethoxy)benzoyl Chloride | 273.47 | 2.9 | 195–200 | -OCF₃, chloro |

*LogP values estimated using fragment-based methods .

The -CF₃ group in this compound increases hydrophobicity (higher LogP) compared to non-fluorinated analogs, enhancing membrane permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|

| This compound | 557111-00-9 | C₁₀H₈ClF₃O | 236.62 | Cinacalcet derivatives |

| 2-Methyl-2-phenylpropanoyl Chloride | N/A | C₁₀H₁₁ClO | ~182.65 | Agrochemical intermediates |

| 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoyl Chloride | N/A | C₁₁H₇ClF₆O | 304.5 | Lobeglitazone sulfate synthesis |

| 2-Chloro-5-(trifluoromethoxy)benzoyl Chloride | 1261731-24-1 | C₈H₃Cl₂F₃O₂ | 273.47 | Herbicide intermediates |

常见问题

Q. What are the common synthetic routes for 2-(Trifluoromethyl)benzenepropanoyl Chloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves acylation of 2-(trifluoromethyl)aniline derivatives with substituted benzoyl chlorides. Key steps include:

- Starting Materials : Use of 2-chlorobenzoyl chloride and 2-(trifluoromethyl)aniline in a base (e.g., triethylamine) to neutralize HCl byproducts .

- Reaction Conditions : Dropwise addition of acyl chloride to the amine in dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Optimization Strategies :

- Temperature Control : Maintaining low temperatures prevents decomposition of reactive intermediates .

- Stoichiometry : A 1:1 molar ratio of acyl chloride to amine reduces unreacted starting materials.

- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency .

Q. Table 1. Comparison of Synthetic Methods

| Method | Starting Materials | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | 2-chlorobenzoyl chloride + 2-(trifluoromethyl)aniline | DCM | 85–92 | |

| Condensation | Fluoro-benzoyl chloride + trifluoromethyl aniline | THF | 78–88 |

Q. What analytical techniques are recommended for characterizing this compound and assessing purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity and trifluoromethyl group presence .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects trace impurities .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 241.57 g/mol for related derivatives) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and identifies byproducts .

Critical Consideration : Cross-reference spectral data with PubChem or DSSTox entries to ensure accuracy .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during acylation involving this compound?

Methodological Answer:

- Byproduct Suppression : Use of anhydrous conditions and molecular sieves prevents hydrolysis of the acyl chloride .

- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acylation, reducing reaction time and side products .

- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy detects intermediates, enabling timely adjustments .

Case Study : A patent method achieved >95% yield by avoiding cryogenic conditions and optimizing stoichiometry .

Q. What computational approaches predict the reactivity and stability of this compound in different solvents?

Methodological Answer:

- Density Functional Theory (DFT) : Models electron-withdrawing effects of the trifluoromethyl group on reaction kinetics .

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., DCM vs. THF) to predict solubility and stability .

- QSPR Models : Relate molecular descriptors (e.g., logP) to degradation rates in aqueous environments .

Example : DFT calculations for 2-fluoro-4-(trifluoromethyl)benzoyl chloride show enhanced electrophilicity at the carbonyl carbon, guiding solvent selection .

Q. How does the trifluoromethyl group influence electronic properties and biological interactions?

Methodological Answer:

- Electronic Effects : The -CF group is strongly electron-withdrawing, polarizing the benzene ring and increasing electrophilicity at the acyl chloride site .

- Biological Impact : Enhances metabolic stability and membrane permeability in drug candidates, as seen in fluorinated protease inhibitors .

- Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for target proteins, leveraging -CF's hydrophobic interactions .

Q. What strategies ensure consistent product quality during scale-up?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline NMR or HPLC for real-time quality control .

- Design of Experiments (DoE) : Optimize parameters (e.g., mixing rate, temperature) using fractional factorial designs .

- Purification Protocols : Use automated flash chromatography for reproducible isolation .

Regulatory Note : Adhere to EPA DSSTox guidelines for handling and waste disposal to meet safety standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。